1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H13F2N5OS and its molecular weight is 385.39. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies have explored the synthesis and evaluation of triazole derivatives for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some of these compounds to possess good or moderate activities against various microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) designed azole derivatives including 1,2,4-triazole compounds, which showed antimicrobial activity against tested microorganisms (Başoğlu et al., 2013).
Anticancer Evaluation
The anticancer properties of triazole derivatives have also been investigated. Yakantham et al. (2019) synthesized thiazol-4-amine derivatives and tested them for anticancer activity against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019).
Photophysical Properties
The photophysical properties of triazole derivatives have been studied for potential applications in fluorescence. Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives and evaluated their photophysical properties, finding absorption in the ultraviolet region and emission in the blue region (Padalkar et al., 2015).
Solar Cell Applications
Triazole derivatives have been explored for their application in solar cells. Driscoll et al. (2010) reported on a molecule that acts as a secondary absorber in solid-state excitonic solar cells, enhancing the spectral response and efficiency of these cells (Driscoll et al., 2010).
Corrosion Inhibition
The corrosion inhibition performance of thiazole and thiadiazole derivatives, including triazoles, on iron metal has been predicted using quantum chemical and molecular dynamics simulation studies. Kaya et al. (2016) found that these compounds exhibited good agreement with experimental inhibition efficiency results (Kaya et al., 2016).
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-26-12-5-2-10(3-6-12)14-9-27-18(22-14)16-17(21)25(24-23-16)15-8-11(19)4-7-13(15)20/h2-9H,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCMFIFIFGYBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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